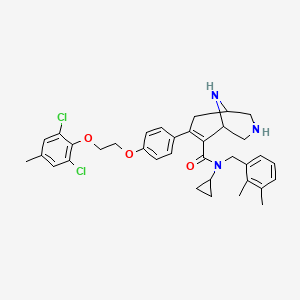

MK-8141

Description

Properties

Molecular Formula |

C35H39Cl2N3O3 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |

InChI |

InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3 |

InChI Key |

VKBBVOVNGWGZCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C |

Synonyms |

ACT-077825 MK-8141 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ACT-077825 (MK-8141)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical pharmacology of ACT-077825, a direct renin inhibitor also identified as MK-8141. The information is compiled from peer-reviewed scientific literature to support research and development activities in the field of cardiovascular therapeutics.

Chemical Structure and Properties

ACT-077825 is a potent and selective direct inhibitor of the enzyme renin. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |

| Synonyms | This compound, ACT-077825 |

| Molecular Formula | C₃₅H₃₉Cl₂N₃O₃ |

| Molecular Weight | 620.61 g/mol |

| SMILES | Cc1cc(c(c(c1)Cl)OCCOc2ccc(cc2)C3=C([C@@H]4CNC--INVALID-LINK--N4)C(=O)N(Cc5cccc(C)c5C)C6CC6)Cl |

| InChI Key | VKBBVOVNGWGZCA-HVIPQOSHSA-N |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACT-077825 exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, ACT-077825 effectively downregulates the entire RAAS cascade, leading to a reduction in angiotensin II and aldosterone (B195564) levels. This mechanism is distinct from other RAAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers (ARBs).

Mechanism of Action of ACT-077825 in the RAAS Pathway.

Clinical Pharmacology

A multiple-ascending dose study in healthy male subjects provides key insights into the pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825.[1]

The pharmacokinetic parameters of ACT-077825 were evaluated on Day 1 and Day 7 of administration across a dose range of 50 mg to 1000 mg.[1]

| Dose Group | Day | Cmax (ng/mL) | AUCτ (ng·h/mL) |

| 50 mg | 1 | 138 | 983 |

| 7 | 208 | 1510 | |

| 100 mg | 1 | 247 | 1850 |

| 7 | 405 | 3100 | |

| 250 mg | 1 | 632 | 4730 |

| 7 | 1010 | 7970 | |

| 500 mg | 1 | 1230 | 9270 |

| 7 | 2050 | 15800 | |

| 1000 mg | 1 | 2240 | 16500 |

| 7 | 3740 | 27500 |

Data presented as geometric means.

On both Day 1 and Day 7, there were dose-proportional increases in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve over the dosing interval (AUCτ).[1] A modest accumulation of 1.5 to 1.7-fold was observed at steady state.[1]

The primary pharmacodynamic effect of ACT-077825 is the inhibition of plasma renin activity (PRA).

| Dose Group | Day | Active Renin (% Change from Baseline) | PRA Inhibition (%) |

| 50 mg | 1 | +150% | 50% |

| 7 | +200% | 40% | |

| 100 mg | 1 | +250% | 70% |

| 7 | +300% | 60% | |

| 250 mg | 1 | +400% | 90% |

| 7 | +500% | 85% | |

| 500 mg | 1 | +500% | >95% |

| 7 | +600% | 90% | |

| 1000 mg | 1 | +600% | >95% |

| 7 | +700% | 95% |

Data are approximate values derived from graphical representations in the source publication.

ACT-077825 led to a dose-dependent increase in active renin concentration on both Day 1 and Day 7.[1] PRA was dose-dependently inhibited on Day 1, with maximal inhibition achieved at the 250 mg dose on Day 7.[1]

The most frequently reported adverse events were diarrhea, headache, and postural dizziness.[1] A maximum tolerated dose of 500 mg was identified, with the incidence of diarrhea being higher in the 1000 mg group.[1] Notably, unlike the active comparator enalapril, ACT-077825 did not produce a consistent lowering effect on blood pressure when compared to placebo in this study of healthy subjects.[1]

Experimental Protocols

The following outlines the methodologies employed in the key clinical study of ACT-077825.[1]

A single-center, double-blind, placebo-controlled, active-controlled (20 mg enalapril), randomized, multiple-ascending dose study was conducted in healthy male subjects who were on a sodium and potassium-restricted diet.[1] ACT-077825 was administered once daily for 7 days in dose ranges from 50 mg to 1000 mg.[1]

Clinical Trial Workflow for ACT-077825 Evaluation.

Blood samples were collected at predefined time points on Day 1 and Day 7 to determine the plasma concentrations of ACT-077825. Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including Cmax and AUCτ.

Blood samples for the assessment of active renin concentration and PRA were collected. The measurement of PRA typically involves the generation of angiotensin I from endogenous angiotensinogen in the plasma under controlled pH and temperature, followed by quantification of the generated angiotensin I using a radioimmunoassay.

Safety and tolerability were monitored throughout the study via physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests. All adverse events were recorded and evaluated for their severity and potential relationship to the study drug.

Conclusion

ACT-077825 is a direct renin inhibitor with a predictable pharmacokinetic profile and a clear dose-dependent effect on plasma renin activity. While it demonstrated a favorable safety and tolerability profile up to a dose of 500 mg in healthy subjects, it did not produce significant blood pressure reduction in this population.[1] These findings support the further investigation of ACT-077825 in hypertensive patient populations to fully characterize its therapeutic potential.[1]

References

MK-8141 and the Renin-Angiotensin-Aldosterone System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8141 (also known as ACT-077825) is a direct renin inhibitor that was investigated for the treatment of hypertension. As a modulator of the renin-angiotensin-aldosterone system (RAAS), its mechanism of action involves the direct enzymatic inhibition of renin, the rate-limiting step in this critical blood pressure-regulating cascade. This technical guide provides a detailed examination of the effects of this compound on the components of the RAAS, drawing from available clinical trial data and the broader understanding of renin inhibition.

The RAAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance. Renin, an enzyme primarily synthesized and released by the juxtaglomerular cells of the kidney, cleaves angiotensinogen (B3276523) to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects through various mechanisms, including direct vasoconstriction and stimulation of aldosterone (B195564) secretion from the adrenal cortex, which promotes sodium and water retention.

Direct renin inhibitors, such as this compound, were developed to provide a more upstream blockade of the RAAS compared to ACE inhibitors and angiotensin II receptor blockers (ARBs). The therapeutic rationale is that by inhibiting the initial, rate-limiting step, a more complete suppression of the RAAS could be achieved. However, the clinical development of this compound was halted due to a lack of significant blood pressure-lowering efficacy.[1] This guide will delve into the observed effects of this compound on the RAAS to provide a deeper understanding of its pharmacodynamic profile.

Mechanism of Action of this compound

This compound is a potent and selective, non-peptidic direct renin inhibitor.[2] It binds to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition is expected to lead to a downstream reduction in angiotensin II and aldosterone levels, ultimately resulting in vasodilation and natriuresis.

A key pharmacodynamic feature of renin inhibitors is their impact on the negative feedback loop of the RAAS. Under normal physiological conditions, angiotensin II suppresses renin release. By reducing angiotensin II levels, renin inhibitors disrupt this feedback mechanism, leading to a compensatory increase in renin secretion from the kidneys. This is observed as a rise in the concentration of immunoreactive active renin (ir-AR). However, the enzymatic activity of this increased renin should be blocked by the inhibitor, resulting in a net decrease in plasma renin activity (PRA).

dot

Caption: Mechanism of action of this compound on the Renin-Angiotensin-Aldosterone System.

Effects of this compound on RAAS Components: Clinical Trial Findings

The primary clinical evidence for the effects of this compound comes from a randomized, double-blind, placebo- and active comparator-controlled study (NCT00543413) in patients with hypertension.[1] The study evaluated two doses of this compound (250 mg and 500 mg daily) against placebo and enalapril (B1671234) (20 mg daily) over a four-week period.

Immunoreactive Active Renin (ir-AR) and Plasma Renin Activity (PRA)

A significant and somewhat paradoxical finding of the clinical trial was the effect of this compound on renin levels. Treatment with this compound resulted in a substantial, approximately sevenfold, increase in immunoreactive active renin (ir-AR).[1] This is consistent with the expected compensatory response to the inhibition of the RAAS feedback loop. However, this increase in renin concentration did not translate into a persistent decrease in plasma renin activity (PRA).[1] This lack of durable PRA suppression is a key factor in understanding the limited efficacy of this compound.

Angiotensin II and Aldosterone

While the primary publication of the NCT00543413 trial does not provide specific quantitative data on angiotensin II and aldosterone levels, the lack of sustained PRA suppression strongly suggests that the inhibition of the RAAS cascade was incomplete. It can be inferred that the production of angiotensin II and, consequently, aldosterone was not sufficiently reduced to produce a significant physiological effect on blood pressure.

Blood Pressure Effects

The clinical endpoint of the NCT00543413 trial was the change in 24-hour mean ambulatory diastolic blood pressure (DBP). The results demonstrated that neither the 250 mg nor the 500 mg dose of this compound produced a statistically significant reduction in DBP compared to placebo.[1] In contrast, the active comparator, enalapril, did result in a significant lowering of both systolic and diastolic blood pressure.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from the NCT00543413 clinical trial.

Table 1: Change from Baseline in 24-Hour Mean Ambulatory Blood Pressure at Week 4

| Treatment Group | Change in Diastolic Blood Pressure (mm Hg) (95% CI) vs. Placebo | Change in Systolic Blood Pressure (mm Hg) (95% CI) vs. Placebo |

| This compound 250 mg | -1.6 (-4.2, 1.1) | Not reported as non-significant |

| This compound 500 mg | -1.1 (-3.9, 1.6) | Not reported as non-significant |

| Enalapril 20 mg | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |

*Statistically significant difference from placebo. Data from Jones et al., 2010.[1]

Table 2: Qualitative Effects of this compound on RAAS Biomarkers

| Biomarker | Effect of this compound |

| Immunoreactive Active Renin (ir-AR) | Substantial Increase (approx. 7-fold) |

| Plasma Renin Activity (PRA) | No persistent decrease |

| Angiotensin II | Inferred lack of significant reduction |

| Aldosterone | Inferred lack of significant reduction |

Experimental Protocols

Detailed experimental protocols from the this compound specific studies are not publicly available. However, the following describes the general methodologies for the measurement of key RAAS components in clinical trials.

Measurement of Plasma Renin Activity (PRA)

PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

-

Sample Collection and Handling: Blood is collected in tubes containing an anticoagulant (commonly EDTA). To prevent the artificial activation of prorenin (cryoactivation), samples should be processed at room temperature and not placed on ice. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

-

Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period (e.g., 1.5 to 3 hours). During this incubation, renin in the sample cleaves angiotensinogen to produce angiotensin I. Inhibitors of angiotensin-converting enzyme and angiotensinases are added to prevent the conversion of angiotensin I to angiotensin II and its degradation.

-

Quantification of Angiotensin I: The concentration of generated angiotensin I is measured using a competitive radioimmunoassay (RIA) or a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculation of PRA: PRA is expressed as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).

Measurement of Immunoreactive Active Renin (ir-AR)

The concentration of active renin protein is measured directly using an immunometric assay.

-

Sample Collection and Handling: Similar to PRA, blood is collected in EDTA tubes and processed at room temperature to avoid cryoactivation.

-

Immunoassay: A "sandwich" immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay, is commonly used. This involves two antibodies that bind to different epitopes on the active renin molecule. One antibody is typically coated on a solid phase (e.g., a microplate well), and the other is labeled with a detectable marker (e.g., an enzyme or a chemiluminescent tag). The amount of bound labeled antibody is proportional to the concentration of active renin in the sample.

dot

Caption: General experimental workflows for PRA and ir-AR measurement.

Discussion and Conclusion

The investigation of this compound provides valuable insights into the complexities of RAAS inhibition. The marked increase in immunoreactive active renin demonstrates a potent engagement with its target and the expected physiological feedback response. However, the absence of a sustained decrease in plasma renin activity and the consequent lack of blood pressure reduction highlight a critical disconnect between target binding and functional inhibition in a clinical setting.

Several factors could contribute to this observation. The pharmacokinetics of this compound, including its half-life and tissue distribution, may not have been optimal for maintaining a sufficient concentration at the site of action to overcome the substantial increase in renin production. It is also possible that the assay methodologies used for PRA in the presence of a direct renin inhibitor may have limitations.

References

Pharmacological Profile of the Renin Inhibitor MK-8141: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8141, also known as ACT-077825, is a direct renin inhibitor that was investigated for the treatment of hypertension. Developed in collaboration by Actelion and Merck & Co., it reached Phase II clinical trials. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin presents a prime target for antihypertensive therapy. Direct renin inhibition offers a theoretical advantage over other RAAS-targeting drugs, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), by preventing the initial formation of angiotensin I and the subsequent compensatory rise in plasma renin activity. However, the clinical development of this compound was met with challenges, as it did not demonstrate significant blood pressure-lowering efficacy in hypertensive patients. This document provides a comprehensive overview of the available pharmacological data for this compound.

Chemical Properties

| Property | Value |

| Chemical Formula | C35H39Cl2N3O3 |

| Molecular Weight | 620.61 g/mol |

| CAS Number | 903579-36-2 |

Pharmacodynamics

The primary mechanism of action of this compound is the direct inhibition of the enzyme renin. Renin is an aspartyl protease that cleaves angiotensinogen (B3276523) to form angiotensin I. This is the initial and rate-limiting step of the RAAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) release.

A key pharmacodynamic finding for this compound is its differential effect on immunoreactive active renin and plasma renin activity. Clinical studies have shown that this compound can lead to a substantial, sevenfold increase in the levels of immunoreactive renin (ir-AR)[1][2][3]. However, this did not translate into a sustained decrease in plasma renin activity (PRA), which is a measure of the enzyme's functional capacity to generate angiotensin I[1][2][3]. This lack of durable PRA suppression is believed to be a primary reason for the observed lack of antihypertensive efficacy[1][3].

Clinical Efficacy

The antihypertensive efficacy of this compound was evaluated in a Phase II, double-blind, placebo- and active-comparator-controlled study in patients with hypertension. The study compared two doses of this compound (250 mg and 500 mg once daily) with placebo and the ACE inhibitor enalapril (B1671234) (20 mg once daily) over a four-week period[1][3]. The primary endpoint was the change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP)[1].

The study results, summarized in the table below, showed that neither dose of this compound produced a statistically significant reduction in ambulatory DBP or systolic blood pressure (SBP) compared to placebo. In contrast, enalapril demonstrated a significant lowering of both DBP and SBP[1][3].

| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory DBP (mmHg) (95% CI) vs. Placebo[1] | Change from Baseline in 24-hour Mean Ambulatory SBP (mmHg) (95% CI) vs. Placebo[1] |

| This compound 250 mg | -1.6 (-4.2, 1.1) | Not reported as significant |

| This compound 500 mg | -1.1 (-3.9, 1.6) | Not reported as significant |

| Enalapril 20 mg | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |

This compound was generally well-tolerated in this study[1][3].

Pharmacokinetics

Pharmacokinetic properties of this compound were assessed in healthy volunteers. A first-in-human study with single oral doses ranging from 1 to 1000 mg demonstrated dose-dependent increases in Cmax and AUC. The mean terminal half-life (t1/2) was approximately 28.7 hours, supporting the potential for once-daily dosing.

A study was also conducted to evaluate the effect of the CYP3A4 inhibitor diltiazem (B1670644) on the pharmacokinetics of this compound. The results suggested a marked effect of diltiazem on the systemic exposure to this compound, likely through the inhibition of CYP3A4-mediated metabolism.

Experimental Protocols

Phase II Clinical Trial in Hypertensive Patients (NCT00543413)[1][3]

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

-

Participants: 195 patients with hypertension (trough sitting diastolic blood pressure ≥92 to <105 mm Hg, trough sitting systolic blood pressure <170 mm Hg, and 24-hour mean diastolic blood pressure [DBP] ≥80 mm Hg).

-

Treatment Arms:

-

This compound 250 mg once daily

-

This compound 500 mg once daily

-

Enalapril 20 mg once daily

-

Placebo once daily

-

-

Treatment Duration: 4 weeks.

-

Primary Endpoint: Change from baseline in 24-hour mean ambulatory DBP.

-

Secondary Endpoints: Change from baseline in 24-hour mean ambulatory SBP, and trough sitting DBP and SBP.

-

Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring and trough office blood pressure measurements.

Signaling Pathways and Workflows

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.

Caption: Generalized workflow for the development of a renin inhibitor like this compound.

Conclusion

This compound is a direct renin inhibitor that, despite showing a clear pharmacodynamic effect on immunoreactive renin levels, failed to produce a sustained decrease in plasma renin activity and, consequently, did not demonstrate significant antihypertensive efficacy in a Phase II clinical trial. The publicly available data on this compound is largely limited to the outcomes of its clinical development program, with a notable absence of detailed preclinical data, such as in vitro potency (IC50, Ki) and in vivo efficacy in animal models. This lack of foundational data in the public domain is not uncommon for drug candidates that do not advance to later stages of clinical development. The experience with this compound underscores the complexity of translating a targeted enzymatic inhibition into a clinically meaningful therapeutic effect in the intricate physiological system of blood pressure regulation.

References

MK-8141: A Technical Overview for Hypertension Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8141 (also known as ACT-077825) is a direct renin inhibitor that was investigated for the treatment of hypertension. As the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), renin presents a key therapeutic target for managing blood pressure. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and clinical efficacy. While preclinical data in the public domain is limited, this document synthesizes the findings from a key clinical trial to inform the scientific community. The clinical evidence suggests that despite its intended mechanism of action, this compound did not demonstrate statistically significant blood pressure-lowering effects in patients with hypertension at the dosages studied.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Dysregulation of this system is a major contributor to the pathophysiology of hypertension. Direct renin inhibition offers a therapeutic strategy to block the RAAS at its origin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I and the subsequent downstream effects of angiotensin II, a potent vasoconstrictor.[3][4] this compound was developed as a direct renin inhibitor for the management of hypertension.[2] This guide summarizes the scientific and clinical information available for this compound to serve as a resource for researchers in the field of cardiovascular drug discovery and development.

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme renin.[2] Renin, an aspartyl protease, is released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[1] It cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide angiotensin I.[4] Angiotensin I is then converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE).[4] Angiotensin II exerts its hypertensive effects through multiple mechanisms, including vasoconstriction, stimulation of aldosterone (B195564) release (leading to sodium and water retention), and increasing sympathetic nervous system activity.[1][2]

By directly inhibiting renin, this compound is designed to prevent the formation of angiotensin I and subsequently angiotensin II, thereby attenuating the downstream effects of RAAS activation and leading to a reduction in blood pressure.[2]

Signaling Pathway

References

- 1. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

In-Vitro Characterization of MK-8141: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8141, also known as ACT-077825, is a direct renin inhibitor.[1][2][3][4][5] Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[6] By inhibiting renin, this compound blocks the initial and rate-limiting step of this pathway, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor.[6] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, including its mechanism of action, the signaling pathway it modulates, and the experimental methodologies used to assess its function.

While extensive clinical data on the pharmacokinetics and in-vivo effects of this compound are available, specific quantitative in-vitro data, such as IC50 and Ki values for renin inhibition, are not readily found in publicly accessible scientific literature. The information presented herein is based on the established principles of renin inhibitor characterization and the known properties of this compound.

Data Presentation

As specific quantitative in-vitro data for this compound (e.g., IC50, Ki) are not available in the public domain, a comparative data table cannot be constructed. Research on similar renin inhibitors demonstrates that these values are typically determined through enzymatic assays. For context, other renin inhibitors have been reported with IC50 values in the nanomolar range.

Signaling Pathway

This compound exerts its effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The canonical RAAS pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure or other stimuli. Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin I is subsequently converted to the active hormone angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II causes vasoconstriction and stimulates the release of aldosterone, which promotes sodium and water retention, both of which lead to an increase in blood pressure. By directly inhibiting renin, this compound prevents the formation of angiotensin I and, consequently, angiotensin II, thereby disrupting this entire cascade.

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.

Experimental Protocols

The in-vitro characterization of a renin inhibitor like this compound typically involves a series of standardized enzymatic and cell-based assays. The following are detailed methodologies for key experiments that would be cited in such a characterization.

Renin Inhibition Enzymatic Assay (Fluorometric)

This is a common method to determine the inhibitory activity of a compound against renin.

Principle: This assay utilizes a synthetic fluorogenic substrate that is cleaved by renin. The substrate consists of a peptide sequence recognized by renin, flanked by a fluorescent reporter molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, therefore, the fluorescence signal.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations. Prepare working solutions of renin and the fluorogenic substrate in the assay buffer.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer, the serially diluted this compound or vehicle control, and the renin solution.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Figure 2: Experimental workflow for a fluorometric renin inhibition assay.

Determination of Inhibition Kinetics (e.g., Ki determination)

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Principle: By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the mode of inhibition and the inhibition constant (Ki) can be determined. This is often done using methods like the Michaelis-Menten kinetics and Lineweaver-Burk plots.

Procedure:

-

Follow the general procedure for the renin inhibition enzymatic assay.

-

Perform the assay with a matrix of varying concentrations of the fluorogenic substrate and several fixed concentrations of this compound.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Analyze the data by plotting the reaction rates against the substrate concentration for each inhibitor concentration.

-

Use non-linear regression to fit the data to the appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) to determine the Vmax, Km, and Ki values. Alternatively, use linearized plots such as the Lineweaver-Burk plot to visualize the mechanism of inhibition.

Conclusion

This compound is a direct renin inhibitor that targets the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System. While its in-vivo effects have been documented in clinical trials, a comprehensive public repository of its in-vitro characterization, particularly quantitative measures of renin inhibition, is not currently available. The experimental protocols described here represent the standard methodologies that would be employed to generate such data, providing a framework for the in-vitro assessment of this compound and other novel renin inhibitors. Further research and publication of these foundational in-vitro studies would be highly beneficial to the scientific community engaged in cardiovascular drug discovery.

References

- 1. Single-dose pharmacokinetics of the renin inhibitor ACT-077825 in elderly and young subjects of both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound |CAS:903579-36-2 Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound|ACT-077825 [dcchemicals.com]

- 6. nps.org.au [nps.org.au]

The Impact of MK-8141 on Immunoreactive Renin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the renin inhibitor MK-8141 on immunoreactive renin levels. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly those focused on antihypertensive therapies and the renin-angiotensin-aldosterone system (RAAS). This document summarizes key quantitative data, outlines detailed experimental protocols for the measurement of immunoreactive renin, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and the Renin-Angiotensin-Aldosterone System

This compound (also known as ACT-077825) is a direct renin inhibitor. Direct renin inhibitors represent a class of antihypertensive agents that block the initial and rate-limiting step of the RAAS cascade. By directly inhibiting the enzymatic activity of renin, these compounds prevent the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone. This mechanism is intended to lower blood pressure and confer cardiovascular and renal protection.

A key biomarker in the assessment of direct renin inhibitor activity is the level of immunoreactive renin. While these drugs block the catalytic activity of renin, they can also lead to a compensatory increase in the synthesis and release of renin from the juxtaglomerular cells of the kidneys. This is due to the interruption of the negative feedback loop on renin secretion that is normally mediated by angiotensin II. Consequently, measuring the concentration of the renin protein itself (immunoreactive renin) provides a crucial pharmacodynamic marker of target engagement for this class of drugs.

Quantitative Impact of this compound on Immunoreactive Renin

A key clinical study investigating the effects of this compound in patients with hypertension demonstrated a significant impact on immunoreactive active renin (ir-AR) levels. The study by Jones-Burton et al. (2010) is a primary source of this data.

| Parameter | Treatment Group | Observation | Citation |

| Immunoreactive Active Renin (ir-AR) | This compound | Substantial increase (sevenfold) | [1] |

| Plasma Renin Activity (PRA) | This compound | No persistent decrease | [1] |

| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | This compound 250 mg | -1.6 mm Hg | [1] |

| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | This compound 500 mg | -1.1 mm Hg | [1] |

| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | Enalapril 20 mg | -4.9 mm Hg | [1] |

| 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) - Change from Baseline | This compound | Not statistically significant | [1] |

| 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) - Change from Baseline | Enalapril 20 mg | -6.7 mm Hg | [1] |

Despite the marked increase in immunoreactive renin, this compound did not produce a significant blood pressure-lowering effect in this study.[1] This finding highlights the complexity of RAAS inhibition and the importance of assessing both enzymatic activity and protein concentration.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound Inhibition

The following diagram illustrates the RAAS cascade and the point of intervention for the direct renin inhibitor this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Measurement of Immunoreactive Renin

While the precise, proprietary protocol used in the clinical trial for this compound is not publicly available, a general and robust methodology for the determination of immunoreactive renin concentration in plasma is the sandwich enzyme-linked immunosorbent assay (ELISA). This method directly quantifies the renin protein, irrespective of its enzymatic activity.

Principle: The assay utilizes two monoclonal antibodies that bind to different epitopes on the human renin molecule. One antibody is coated onto the surface of a microtiter plate well (capture antibody), and the other is conjugated to an enzyme, such as horseradish peroxidase (HRP), for detection (detection antibody). The concentration of renin in the sample is proportional to the enzymatic activity, which is measured by the conversion of a chromogenic substrate.

Materials and Reagents:

-

Microtiter plate pre-coated with a monoclonal anti-renin capture antibody

-

Human renin standards of known concentrations

-

Patient plasma samples (collected in EDTA tubes and stored at -80°C)

-

Control samples (low and high renin concentrations)

-

Assay buffer

-

Enzyme-conjugated monoclonal anti-renin detection antibody (e.g., HRP-conjugate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Chromogenic substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation: Bring all reagents and samples to room temperature before use. Dilute wash buffer and prepare renin standards according to the manufacturer's instructions.

-

Sample Incubation: Add a specific volume of standards, controls, and patient plasma samples to the appropriate wells of the microtiter plate. Add assay buffer to each well. Incubate for a specified time (e.g., 90 minutes) at room temperature, allowing the renin in the samples to bind to the capture antibody.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove any unbound material.

-

Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature. The detection antibody will bind to the captured renin, forming a "sandwich".

-

Second Washing: Repeat the washing step to remove any unbound detection antibody.

-

Substrate Reaction: Add the chromogenic substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-20 minutes) at room temperature. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 30 minutes) after adding the stop solution.

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of immunoreactive renin in the patient samples by interpolating their absorbance values from the standard curve.

Experimental Workflow: Assessing the Impact of a Renin Inhibitor on Immunoreactive Renin

The following diagram outlines a typical experimental workflow for a clinical study designed to evaluate the effect of a direct renin inhibitor like this compound on immunoreactive renin levels.

Caption: A generalized experimental workflow for a clinical trial evaluating a direct renin inhibitor.

Conclusion

The direct renin inhibitor this compound leads to a substantial, sevenfold increase in immunoreactive active renin levels.[1] This demonstrates effective target engagement at the level of the renin molecule. However, this pronounced pharmacodynamic effect did not translate into a significant reduction in blood pressure in the studied patient population.[1] This dissociation between the increase in immunoreactive renin and the antihypertensive efficacy underscores the intricate feedback mechanisms within the RAAS and the challenges in developing effective direct renin inhibitors. For researchers and drug developers, these findings emphasize the necessity of a multi-faceted approach to biomarker assessment, incorporating measurements of both protein concentration (immunoreactive renin) and enzymatic activity (plasma renin activity), alongside clinical endpoints, to fully characterize the pharmacological profile of novel RAAS-targeting agents.

References

ACT-077825: A Technical Guide for Researchers Studying the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-077825 is a potent and selective, orally available direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) cascade, ACT-077825 offers a valuable tool for researchers studying the physiological and pathophysiological roles of this critical regulatory system. This technical guide provides a comprehensive overview of ACT-077825, including its mechanism of action, available clinical data, and detailed protocols for relevant experimental studies, to facilitate its use as a tool compound in RAAS research.

Mechanism of Action

ACT-077825 directly binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This inhibition leads to a reduction in the downstream production of both angiotensin II and aldosterone, key effectors of the RAAS that regulate blood pressure, fluid and electrolyte balance, and cardiovascular function.[1][2] Unlike angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), direct renin inhibitors like ACT-077825 lead to a decrease in plasma renin activity (PRA).[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of ACT-077825 within the RAAS signaling cascade.

Caption: Mechanism of action of ACT-077825 in the RAAS pathway.

Quantitative Data

Table 1: Pharmacokinetics of ACT-077825 in Healthy Male Subjects (Multiple Ascending Doses)[3]

| Dose (mg) | Cmax (ng/mL) - Day 1 | AUCτ (ng·h/mL) - Day 1 | Cmax (ng/mL) - Day 7 | AUCτ (ng·h/mL) - Day 7 | Accumulation Ratio (Day 7/Day 1) |

| 50 | 118 | 1030 | 179 | 1720 | 1.7 |

| 100 | 245 | 2240 | 385 | 3730 | 1.7 |

| 250 | 580 | 5830 | 982 | 9960 | 1.7 |

| 500 | 1160 | 12100 | 1780 | 18300 | 1.5 |

| 1000 | 2110 | 22600 | 3210 | 34400 | 1.5 |

Data are presented as geometric means. Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over the dosing interval.

Table 2: Pharmacodynamics of ACT-077825 in Healthy Male Subjects (Multiple Ascending Doses)[3]

| Dose (mg) | Maximum Inhibition of Plasma Renin Activity (%) - Day 1 | Maximum Inhibition of Plasma Renin Activity (%) - Day 7 |

| 50 | 68 | 85 |

| 100 | 80 | 92 |

| 250 | 91 | 97 |

| 500 | 95 | 98 |

| 1000 | 97 | 99 |

Data represent the maximal percentage inhibition of plasma renin activity (PRA) compared to placebo.

Table 3: Effect of ACT-077825 on Blood Pressure in Patients with Hypertension (4-week treatment)

| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (mmHg) |

| Placebo | - |

| ACT-077825 250 mg | -1.6 |

| ACT-077825 500 mg | -1.1 |

| Enalapril 20 mg | -4.9 |

This study showed that ACT-077825 did not produce significant blood pressure-lowering efficacy in hypertensive patients despite its effect on plasma renin activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of direct renin inhibitors like ACT-077825.

In Vitro Renin Inhibition Assay

This protocol describes a general method for determining the in vitro potency (e.g., IC50) of a direct renin inhibitor.

Caption: Workflow for an in vitro renin inhibition assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a stock solution of ACT-077825 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the ACT-077825 stock solution in assay buffer to create a range of test concentrations.

-

Reconstitute recombinant human renin and the fluorogenic renin substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the diluted ACT-077825 solutions to the appropriate wells. Include wells for vehicle control (no inhibitor) and background (no enzyme).

-

Add the recombinant human renin solution to all wells except the background controls.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

-

Incubate the plate at 37°C. The reaction can be monitored kinetically over time or as an endpoint measurement after a fixed incubation period.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of renin inhibition for each concentration of ACT-077825 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the ACT-077825 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Plasma Renin Activity (PRA) Assay

This protocol outlines a general method for measuring PRA in plasma samples from subjects treated with a renin inhibitor.

Caption: Workflow for a plasma renin activity (PRA) assay.

Detailed Steps:

-

Sample Collection and Preparation:

-

Collect whole blood samples into tubes containing EDTA as an anticoagulant.

-

Immediately centrifuge the blood to separate the plasma.

-

To prevent the degradation of angiotensin I, add an angiotensinase inhibitor to the plasma.

-

-

Angiotensin I Generation:

-

Divide each plasma sample into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen.

-

Incubate the second aliquot at 4°C for the same duration to serve as a baseline measurement of angiotensin I (as enzymatic activity is minimal at this temperature).

-

-

Angiotensin I Quantification:

-

Following incubation, measure the concentration of angiotensin I in both the 37°C and 4°C aliquots using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

PRA Calculation:

-

Subtract the angiotensin I concentration of the 4°C sample from that of the 37°C sample to determine the amount of angiotensin I generated during the incubation.

-

Calculate the PRA by dividing the amount of generated angiotensin I by the incubation time, typically expressed in nanograms per milliliter per hour (ng/mL/hr).

-

In Vivo Blood Pressure Measurement in Animal Models

This protocol provides a general overview of blood pressure measurement in a relevant animal model, such as the spontaneously hypertensive rat (SHR).

Caption: Workflow for in vivo blood pressure measurement.

Detailed Steps:

-

Animal Model and Acclimatization:

-

Select an appropriate animal model of hypertension, such as the spontaneously hypertensive rat (SHR).

-

Allow the animals to acclimatize to the housing facilities and the blood pressure measurement procedures to minimize stress-induced variations in blood pressure.

-

-

Dosing:

-

Randomly assign the animals to different treatment groups, including a vehicle control group and one or more dose levels of ACT-077825.

-

Administer ACT-077825 or the vehicle solution via the desired route (e.g., oral gavage).

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at baseline (pre-dose) and at multiple time points after drug administration.

-

Non-invasive method (Tail-cuff plethysmography): This method involves placing a cuff on the tail of a conscious, restrained rat and inflating it to occlude blood flow, then gradually deflating it to detect the return of blood flow.

-

Invasive method (Radiotelemetry): This is considered the gold standard and involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., carotid or femoral artery) connected to a transmitter. This allows for continuous and automated monitoring of blood pressure and heart rate in conscious, freely moving animals.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Compare the mean changes in blood pressure between the ACT-077825 treatment groups and the vehicle control group using appropriate statistical methods to determine the antihypertensive efficacy.

-

Conclusion

ACT-077825 serves as a valuable pharmacological tool for investigating the complex roles of the renin-angiotensin-aldosterone system. Its direct mechanism of action at the rate-limiting step of the RAAS cascade provides a distinct advantage for dissecting the contributions of this system to cardiovascular and renal physiology and pathophysiology. While the lack of publicly available preclinical data limits a full characterization of its properties as a tool compound, the clinical data and the general experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the intricacies of the RAAS.

References

- 1. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. professional.heart.org [professional.heart.org]

- 3. Pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825, a new direct renin inhibitor after multiple-ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MK-8141

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental protocol for in vivo studies of MK-8141, a direct renin inhibitor. This document outlines the mechanism of action, a representative preclinical experimental protocol in a hypertensive animal model, and a summary of clinical trial data. Detailed methodologies for key experiments are provided to guide researchers in the evaluation of similar compounds.

Introduction

This compound, also known as ACT-077825, is a potent and selective inhibitor of the enzyme renin. Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. By inhibiting renin, this compound directly blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II. This mechanism of action suggests its potential as an antihypertensive agent.

Clinical studies in hypertensive patients, however, did not demonstrate significant blood pressure-lowering efficacy for this compound at the doses tested.[1] Despite a demonstrated effect on immunoreactive active renin, a durable suppression of plasma renin activity (PRA) was not achieved.[1] These notes provide a framework for conducting preclinical in vivo studies to evaluate the antihypertensive efficacy and pharmacodynamic properties of renin inhibitors like this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound targets the initial, rate-limiting step of the RAAS cascade. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

Experimental Protocols

While specific preclinical in vivo protocols for this compound are not publicly available, the following is a representative protocol for evaluating a renin inhibitor in a standard animal model of hypertension, the Spontaneously Hypertensive Rat (SHR). This protocol is based on established methodologies for similar compounds, such as aliskiren.

Animal Model

-

Species: Spontaneously Hypertensive Rat (SHR)

-

Age: 14-16 weeks

-

Sex: Male

-

Supplier: Charles River Laboratories or equivalent

-

Acclimatization: Animals should be acclimated for at least one week prior to the study, with free access to standard chow and water.

Experimental Design and Dosing

The following is a sample experimental workflow for a 4-week study.

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

-

Group 2: this compound (low dose, e.g., 10 mg/kg)

-

Group 3: this compound (high dose, e.g., 50 mg/kg)

-

Group 4: Positive control (e.g., Enalapril, 10 mg/kg)

-

-

Route of Administration: Oral gavage

-

Frequency: Once daily

-

Duration: 4 weeks

Methodologies

3.3.1. Blood Pressure Measurement

-

Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving rats. Alternatively, the tail-cuff method can be used for intermittent measurements of systolic blood pressure.

-

Procedure (Radiotelemetry):

-

Surgically implant telemetry transmitters (e.g., DSI) with the catheter inserted into the abdominal aorta.

-

Allow a recovery period of at least one week post-surgery.

-

Record baseline blood pressure, heart rate, and activity for 24-48 hours before the first dose.

-

Continue recording throughout the 4-week treatment period.

-

-

Procedure (Tail-Cuff Method):

-

Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the study begins.

-

Warm the rats to an appropriate temperature to detect tail artery pulsations.

-

Measure systolic blood pressure at the same time each day to minimize diurnal variations.

-

Record the average of at least three stable readings per animal per session.

-

3.3.2. Plasma Renin Activity (PRA) Assay

-

Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture into pre-chilled EDTA tubes.

-

Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Assay Principle: The assay measures the generation of angiotensin I from endogenous angiotensinogen by the renin present in the plasma sample.

-

Procedure (based on a typical radioimmunoassay):

-

Divide each plasma sample into two aliquots.

-

Incubate one aliquot at 37°C and the other at 4°C (to prevent renin activity) for a defined period (e.g., 1.5 hours).

-

Stop the enzymatic reaction.

-

Quantify the amount of angiotensin I generated in both aliquots using a validated radioimmunoassay (RIA) or ELISA kit.

-

PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I per mL of plasma per hour (ng/mL/h).

-

Quantitative Data Summary

The following tables summarize the key findings from a clinical study of this compound in hypertensive patients (NCT00543413).[1]

Table 1: Study Design and Dosing Information

| Parameter | Details |

| Study Population | 195 patients with hypertension |

| Study Design | Double-blind, placebo- and active comparator-controlled |

| Treatment Groups | 1. Placebo2. This compound (250 mg, once daily)3. This compound (500 mg, once daily)4. Enalapril (20 mg, once daily) |

| Treatment Duration | 4 weeks |

| Primary Endpoint | Change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP) |

Table 2: Efficacy Results at Week 4

| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory DBP (mmHg) vs. Placebo (95% CI) | Change from Baseline in 24-hour Mean Ambulatory SBP (mmHg) vs. Placebo |

| This compound (250 mg) | -1.6 (-4.2, 1.1) | Not statistically significant |

| This compound (500 mg) | -1.1 (-3.9, 1.6) | Not statistically significant |

| Enalapril (20 mg) | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |

| *Statistically significant |

Conclusion

This compound is a direct renin inhibitor that, despite its targeted mechanism of action, did not demonstrate significant antihypertensive efficacy in a 4-week clinical trial.[1] The provided representative in vivo protocol in spontaneously hypertensive rats offers a robust framework for the preclinical evaluation of novel renin inhibitors. Key readouts for such studies should include continuous blood pressure monitoring and assessment of plasma renin activity to establish a clear relationship between target engagement and pharmacodynamic effect. These comprehensive preclinical assessments are crucial for informing the decision to advance new chemical entities into clinical development.

References

Application Notes and Protocols for Dissolving MK-8141 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8141 is a potent and selective direct renin inhibitor that has been investigated for its effects on the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound and its preparation for use in cell-based assays.

Chemical Properties and Solubility

This compound is a hydrophobic compound. Successful preparation of a stock solution for cell culture experiments necessitates the use of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.

Table 1: Solubility and Storage of this compound

| Property | Value | Source(s) |

| Molecular Weight | 620.61 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO (up to 10 mM) | N/A |

| Storage (Solid) | -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Store in a dry, dark place. | N/A |

| Storage (in Solvent) | -80°C for up to 6 months or -20°C for up to 6 months. | N/A |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile pipette tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

-

Preparation: Bring the vial of this compound powder and the DMSO to room temperature.

-

Calculation: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 6.206 mg of this compound (MW: 620.61), you would add 1 mL of DMSO.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the vial vigorously for 1-2 minutes to ensure the compound is fully dissolved.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[5]

-

Gentle Heating (Optional): If sonication is not sufficient, the vial can be placed in a 37°C water bath for 5-10 minutes with intermittent vortexing.[5]

-

Sterilization: The DMSO stock solution is considered sterile as DMSO is bactericidal.[6] No filtration is typically required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.[7]

-

Determine Final Concentrations: Decide on the final concentrations of this compound you wish to test in your cell culture experiment.

-

Intermediate Dilutions (in DMSO): It is good practice to first perform serial dilutions of your 10 mM primary stock solution in 100% DMSO to create a series of intermediate stock solutions.[5][8][9] For example, from a 10 mM stock, you can prepare 1 mM and 100 µM intermediate stocks in DMSO.

-

Final Dilution (in Culture Medium): Pre-warm the complete cell culture medium to 37°C. Add a small volume of the appropriate DMSO stock (primary or intermediate) to the pre-warmed medium while gently mixing to achieve the final desired concentration of this compound. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM this compound stock solution to 999 µL of cell culture medium.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used to treat the cells, but without the this compound.[10][11]

-

Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental assay.

Table 2: Example Dilution Scheme for Cell Culture Experiments

| Desired Final Concentration (µM) | Intermediate Stock in DMSO | Volume of Intermediate Stock (µL) | Volume of Cell Culture Medium (µL) | Final DMSO Concentration (%) |

| 100 | 10 mM | 10 | 990 | 1.0 |

| 10 | 1 mM | 10 | 990 | 1.0 |

| 1 | 100 µM | 10 | 990 | 1.0 |

| 10 | 10 mM | 1 | 999 | 0.1 |

| 1 | 1 mM | 1 | 999 | 0.1 |

| 0.1 | 100 µM | 1 | 999 | 0.1 |

Note: The final DMSO concentration should be tested for its effect on the specific cell line being used to ensure it does not cause toxicity or unwanted cellular effects.[7][12]

Signaling Pathway and Experimental Workflow

This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By inhibiting renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[4][13][14][15]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Caption: Experimental workflow for dissolving this compound and its use in cell culture.

References

- 1. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]

- 15. teachmephysiology.com [teachmephysiology.com]

Application Notes and Protocols for Antihypertensive Research: A Case Study on MK-8141

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document will summarize the known information about MK-8141, its mechanism of action, and the general use of SHR in antihypertensive studies. The absence of specific data for this compound in SHR will be clearly noted, and the available information will be presented to guide researchers in designing potential future studies.

Mechanism of Action of this compound

This compound is a renin inhibitor.[1] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key pathway in the regulation of blood pressure. By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in this cascade. This action is intended to reduce the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.

A clinical study in hypertensive patients reported that this compound led to a significant increase in immunoreactive active renin levels but did not result in a persistent decrease in plasma renin activity (PRA).[1] This study ultimately found that this compound did not produce significant blood pressure-lowering efficacy in humans at the doses tested (250 mg and 500 mg).[1]

The Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a well-established and widely used animal model for studying essential hypertension.[2][3] These rats genetically develop hypertension, and the progression of the disease mimics many aspects of human essential hypertension.[3] Due to this, the SHR model is frequently employed for screening and evaluating the efficacy of novel antihypertensive agents.[4]

Data on this compound in Spontaneously Hypertensive Rats

Despite extensive searches of scientific literature, no studies providing specific dosage recommendations or detailed experimental protocols for the administration of this compound in spontaneously hypertensive rats have been identified. The available research on this compound focuses on its effects in human subjects.[1]

It is important to distinguish this compound from a different compound sometimes abbreviated as "MK," which has been identified as maximakinin. Studies on maximakinin in SHR have shown antihypertensive effects.[5][6] However, maximakinin has a different mechanism of action, involving the bradykinin (B550075) B2 receptor and downstream signaling pathways.[5]

Proposed General Experimental Protocol for Evaluating a Novel Antihypertensive Agent in SHR

For researchers interested in investigating the potential effects of this compound or other novel compounds in SHR, a general experimental protocol is outlined below. This is a hypothetical workflow and would need to be adapted and optimized based on the specific properties of the test compound.

Table 1: General Experimental Parameters for Antihypertensive Studies in SHR

| Parameter | Description |

| Animal Model | Spontaneously Hypertensive Rats (SHR) |

| Age of Animals | Typically, studies begin in young SHR (e.g., 6-8 weeks of age) before or during the development of significant hypertension. |

| Control Group | Age-matched Wistar-Kyoto (WKY) rats (normotensive control) and a vehicle-treated SHR group. |

| Test Compound | This compound (or other compound of interest) |

| Dosage | To be determined through dose-ranging studies. Multiple dose levels should be evaluated. |

| Route of Administration | Oral gavage is common for chronic studies, but will depend on the compound's properties. |

| Duration of Treatment | Typically several weeks (e.g., 4-8 weeks) to assess chronic effects on blood pressure and target organs. |

| Blood Pressure Measurement | Tail-cuff method for non-invasive, repeated measurements. Radiotelemetry for continuous and more accurate monitoring. |

| Endpoint Analysis | Blood pressure, heart rate, plasma renin activity, and assessment of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis). |

Experimental Workflow Diagram

References

- 1. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Plasma Renin Activity (PRA) Assay Protocol for the Evaluation of Renin Inhibitors Featuring MK-8141

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the measurement of plasma renin activity (PRA) in the presence of the renin inhibitor, MK-8141. It outlines the principles of the PRA assay, a step-by-step experimental procedure, and critical considerations when evaluating renin inhibitors. Additionally, it includes a summary of the reported effects of this compound on the renin-angiotensin-aldosterone system (RAAS) and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance.[1][2] Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, cleaving angiotensinogen (B3276523) to form angiotensin I (Ang I).[3][4] Ang I is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by angiotensin-converting enzyme (ACE).[3][5] Direct inhibition of renin is a therapeutic strategy for managing hypertension.

This compound is a renin inhibitor that has been evaluated for its antihypertensive effects.[6] Studies have shown that while this compound increases the levels of immunoreactive active renin, it does not lead to a sustained decrease in plasma renin activity (PRA).[6] The PRA assay is a functional assay that measures the rate of Ang I generation in plasma.[7][8] This application note details a representative protocol for conducting a PRA assay, with special considerations for the presence of renin inhibitors like this compound.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

The RAAS plays a pivotal role in cardiovascular homeostasis. Renin, released from the juxtaglomerular cells of the kidney, initiates the cascade. The subsequent production of Ang II leads to vasoconstriction and aldosterone (B195564) secretion, which in turn promotes sodium and water retention, increasing blood volume and pressure.[1][2] this compound directly inhibits the enzymatic activity of renin, thereby blocking the initial, rate-limiting step of this cascade.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway with the inhibitory action of this compound on renin.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on blood pressure in hypertensive patients.

| Treatment Group | Dose | Change in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) from Baseline (mm Hg) [95% CI] | Change in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) from Baseline (mm Hg) [95% CI] |

| This compound | 250 mg | -1.6 [-4.2, 1.1] | Not statistically significant |

| This compound | 500 mg | -1.1 [-3.9, 1.6] | Not statistically significant |

| Enalapril (Active Comparator) | 20 mg | -4.9 [-7.5, -2.2] | -6.7 [-10.5, -2.8] |

| Placebo | - | - | - |

| Data from a clinical trial in patients with hypertension.[6] |

Experimental Protocol: Plasma Renin Activity (PRA) Assay

This protocol is a representative method for determining PRA using an ELISA-based approach for the quantification of generated Angiotensin I.

Principle

The PRA assay measures the enzymatic activity of renin in a plasma sample by quantifying the amount of Ang I generated over a specific time at 37°C. To differentiate between pre-existing Ang I and newly generated Ang I, a parallel incubation is performed at 0-4°C, where renin activity is minimal. The net Ang I generation is calculated by subtracting the Ang I concentration in the cold sample from the 37°C sample.[9] When evaluating a renin inhibitor like this compound, it is crucial to consider the potential for the inhibitor to dissociate from renin during the assay, which could lead to an overestimation of in-vivo renin activity.[10] The use of an antibody-capture method for Ang I can help mitigate this issue by trapping the Ang I as it is produced.[11]

Materials and Reagents

-

Blood collection tubes with EDTA

-

Refrigerated centrifuge

-

Incubator at 37°C

-

Ice bath

-

Vortex mixer

-

Microplate reader

-

Angiotensin I ELISA kit

-

Protease inhibitor cocktail (e.g., PMSF)

-

Generation buffer (to maintain pH ~6.0)

-

This compound or other renin inhibitors for in vitro studies

-

Plasma samples from subjects treated with this compound for ex vivo studies

Sample Collection and Handling

-

Collect whole blood into EDTA-containing tubes.

-

Centrifuge at 2000 x g for 15 minutes at room temperature.

-

Carefully aspirate the plasma and transfer it to a clean polypropylene (B1209903) tube.

-

Process the plasma immediately or store it at -80°C. Avoid repeated freeze-thaw cycles.[12] It is critical to avoid chilling the samples on ice before pH adjustment to prevent cryoactivation of prorenin.[13]

Angiotensin I Generation

-

Thaw frozen plasma samples rapidly in a room temperature water bath.

-

For each plasma sample, prepare two aliquots.

-

Add a protease inhibitor (e.g., PMSF) to prevent Ang I degradation.[9]

-

Add generation buffer to adjust the plasma pH to approximately 6.0.[9]

-

Label the two aliquots for each sample as "37°C" and "0°C".

-

Incubate the "37°C" aliquot in a 37°C water bath for a defined period (e.g., 90-180 minutes).

-

Simultaneously, place the "0°C" aliquot in an ice bath for the same duration.[9]

-

At the end of the incubation, immediately place the "37°C" tube in the ice bath for 5 minutes to stop the enzymatic reaction.[9]

Quantification of Angiotensin I by ELISA

-

Bring all samples (both 0°C and 37°C incubations) and ELISA reagents to room temperature.

-

Follow the instructions provided with the commercial Angiotensin I ELISA kit. This typically involves:

-

Adding standards, controls, and plasma samples to the antibody-coated microplate wells.

-

Adding a biotin-conjugated Ang I and incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a streptavidin-HRP conjugate, followed by another incubation and wash step.

-

Adding the TMB substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.[9][13]

-

Data Analysis and Calculation

-

Generate a standard curve by plotting the absorbance values of the standards against their known Ang I concentrations.

-